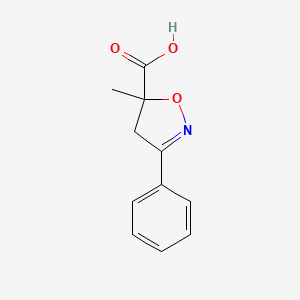

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing isoxazole ring systems. According to PubChem chemical databases, the preferred International Union of Pure and Applied Chemistry name is designated as "5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid". This nomenclature reflects the compound's structural features, including the methyl substituent at position 5, the phenyl group at position 3, and the carboxylic acid functional group attached to the saturated carbon center.

The compound exhibits considerable nomenclatural diversity across chemical databases and commercial sources, reflecting variations in naming conventions and structural representation preferences. Alternative systematic names include "5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid" and "this compound". Commercial chemical suppliers frequently employ the designation "this compound" in their product catalogs and technical documentation.

Additional synonymous designations documented in chemical databases encompass "5-methyl-3-phenyl-4H-isoxazole-5-carboxylic acid" and "5-isoxazolecarboxylic acid, 4,5-dihydro-5-methyl-3-phenyl-". These nomenclatural variations reflect different approaches to describing the same molecular structure, with some emphasizing the dihydro nature of the isoxazole ring while others focus on the oxazole core structure.

The compound's nomenclatural complexity extends to include trade names and catalog-specific designations used by chemical manufacturers and research institutions. Systematic chemical databases maintain comprehensive synonym lists to ensure accurate compound identification across diverse nomenclatural systems and regional naming conventions.

Molecular Formula and Structural Representation

The molecular formula of this compound is established as C₁₁H₁₁NO₃, indicating a composition of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. This molecular composition corresponds to a molecular weight of 205.21 grams per mole according to PubChem computational chemistry databases, while alternative sources report slight variations with values of 205.22 grams per mole.

The structural representation of this compound features a five-membered heterocyclic ring system containing nitrogen and oxygen heteroatoms in a 1,2-relationship. The isoxazole ring adopts a dihydro configuration, meaning one of the carbon-carbon double bonds is saturated, resulting in a partially saturated heterocyclic system. The phenyl substituent occupies position 3 of the isoxazole ring, while a methyl group and carboxylic acid functionality are both attached to position 5.

Chemical structure databases provide detailed molecular descriptors for accurate structural representation. The simplified molecular-input line-entry system representation is documented as "CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O", which encodes the complete molecular connectivity and stereochemical information. The International Chemical Identifier string is recorded as "InChI=1S/C11H11NO3/c1-11(10(13)14)7-9(12-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14)", providing a standardized method for representing the compound's structure across different chemical databases and software systems.

The three-dimensional conformational properties of the molecule reflect the spatial arrangement of atoms around the isoxazole ring system and the orientation of substituent groups. The carboxylic acid functionality introduces hydrogen bonding capabilities, while the phenyl ring contributes to the molecule's hydrophobic character and potential π-π stacking interactions.

Properties

IUPAC Name |

5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(10(13)14)7-9(12-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSXXVCKNAZBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389024 | |

| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842954-77-2 | |

| Record name | 4,5-Dihydro-5-methyl-3-phenyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842954-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition Approach

1,3-Dipolar Cycloaddition Reaction : The most common method involves the (3+2) cycloaddition of nitrile oxides with alkenes to form the isoxazoline ring. This reaction is often catalyzed by transition metal catalysts such as copper(I) or ruthenium(II) complexes to improve regioselectivity and yield.

Precursor Preparation : Nitrile oxides are typically generated in situ from aldoximes via oxidation. For example, benzaldoxime can be oxidized using hypervalent iodine reagents such as diacetoxyiodobenzene (DIB) or by other oxidants under mild conditions.

Microwave-Assisted Cycloaddition : Recent advances include microwave-assisted 1,3-dipolar cycloaddition, which significantly shortens reaction times and improves yields. This method involves heating the reaction mixture under microwave irradiation, facilitating rapid ring closure and product formation.

Functional Group Transformations

Ester to Acid Hydrolysis : The methyl ester intermediate (methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate) can be hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous or organic solvent) at elevated temperatures (100–120 °C) to yield the target carboxylic acid.

Oxidation and Substitution Steps : In some synthetic routes, sulfur-containing substituents are introduced and subsequently oxidized to sulfone groups using oxidants such as sodium hypochlorite and hydrogen peroxide in the presence of catalysts like TEMPO (2,2,6,6-tetramethylpiperidinyloxide). Although this is more relevant for derivatives, similar oxidation strategies can be adapted for functional group modifications.

Detailed Preparation Procedure Example

Reaction Conditions and Catalysts

Catalysts : Copper(I) salts (e.g., CuI), ruthenium complexes, and TEMPO are commonly used catalysts to facilitate cycloaddition and oxidation steps, respectively.

Solvents : Organic solvents such as toluene, xylene, and dry ethers are preferred for cycloaddition and hydrolysis reactions due to their stability under reaction conditions.

Temperature : Cycloaddition reactions are typically conducted at room temperature to moderate heat; hydrolysis requires elevated temperatures (100–120 °C) for efficient conversion.

Reaction Time : Cycloaddition under microwave irradiation can be completed within minutes, while hydrolysis typically requires 1 to 5 hours.

Research Findings and Yield Data

Recent studies report high yields and selectivity for the cycloaddition and hydrolysis steps when optimized catalysts and microwave-assisted methods are employed.

These methods demonstrate environmentally friendly and cost-effective processes with reduced waste generation compared to traditional synthesis routes.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Suitability |

|---|---|---|---|

| Traditional Cycloaddition + Hydrolysis | Well-established, high yield, scalable | Longer reaction times, use of hazardous solvents | Industrial and laboratory scale |

| Microwave-Assisted Cycloaddition | Rapid reaction, energy efficient, high yield | Requires specialized equipment | Research and small-scale production |

| Oxidation with TEMPO and Hypochlorite | Mild conditions, environmentally friendly | Catalyst cost, optimization needed | Derivative synthesis and functionalization |

Chemical Reactions Analysis

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

The compound serves as an essential building block for synthesizing pharmaceuticals and other complex organic compounds. Its ability to undergo various chemical reactions allows for the development of novel derivatives with enhanced properties.

Biology

In biological research, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is utilized in studying enzyme inhibitors and receptor interactions. It has been shown to modulate the activity of enzymes such as hydrolases, influencing biochemical pathways critical for cellular functions.

Pharmacology

Research indicates that this compound exhibits potential anti-cancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, it demonstrates anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways like NF-κB and MAPK.

Anti-Cancer Activity

A study highlighted the efficacy of this compound in inhibiting cancer cell growth through modulation of signaling pathways. The compound showed significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-Tuberculosis Activity

Another investigation focused on the structure-activity relationship of isoxazoline derivatives, including the target compound. Results indicated that modifications to the phenyl group significantly enhanced anti-tuberculosis activity, with minimum inhibitory concentrations (MICs) demonstrating potent effects against Mycobacterium tuberculosis .

Applications in Industry

In industrial applications, this compound is used in synthesizing various chemicals and materials. Its versatility allows it to be employed in developing agrochemicals and other specialty chemicals.

Data Table: Summary of Applications

| Field | Application Description |

|---|---|

| Chemistry | Building block for pharmaceuticals; synthesis of complex molecules |

| Biology | Study of enzyme inhibitors; receptor interactions |

| Pharmacology | Potential anti-cancer agent; anti-inflammatory properties |

| Industry | Synthesis of industrial chemicals; agrochemical development |

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory cytokines and the activation of specific signaling pathways, such as the NF-κB and MAPK pathways .

Comparison with Similar Compounds

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid can be compared with other similar compounds, such as:

5-Methyl-3-phenylisoxazole-4-carboxylic acid: Used in the synthesis of penicillin intermediates.

5-Methylisoxazole-3-carboxylic acid: Utilized in the preparation of aminopyrazole amide derivatives.

The uniqueness of this compound lies in its specific isoxazole ring structure, which provides distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. With the molecular formula and a molecular weight of 205.21 g/mol, it features an isoxazole ring that contributes to its biochemical interactions and potential therapeutic applications .

This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. It notably interacts with hydrolase enzymes, impacting the hydrolysis of chemical bonds. Such interactions typically involve binding at the enzyme's active site, modulating catalytic activity.

Cellular Effects

The influence of this compound extends to cellular processes:

- Cell Signaling : It modulates critical signaling pathways, including the MAPK/ERK pathway, essential for cell proliferation and differentiation.

- Gene Expression : The compound alters the expression of genes involved in metabolic processes, affecting cellular energy production.

At the molecular level, this compound acts through several mechanisms:

- Enzyme Interaction : It can inhibit specific kinases by binding to ATP-binding sites, preventing necessary phosphorylation events.

- Transcription Factor Modulation : The compound may influence gene expression by interacting with transcription factors.

Temporal Effects in Laboratory Settings

Research indicates that this compound remains stable under standard laboratory conditions. However, extreme pH or temperature can lead to degradation and loss of activity. Long-term exposure can result in sustained changes in cellular functions, including metabolic activity and gene expression alterations.

Applications in Scientific Research

The compound has significant applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Serves as a building block for synthesizing complex molecules and pharmaceuticals. |

| Biology | Used in studying enzyme inhibitors and receptor interactions. |

| Industry | Involved in synthesizing various industrial chemicals and materials. |

Anti-Cancer Activity

Research has highlighted the potential of this compound as an anti-cancer agent. For instance, studies have demonstrated its ability to inhibit cancer cell growth through modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating pathways such as NF-κB and MAPK. This suggests its potential utility in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development aimed at combating infections .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid?

- Methodological Answer : A common approach involves condensation reactions using sodium acetate as a base in acetic acid under reflux conditions. For example, analogous isoxazole derivatives are synthesized by refluxing precursors (e.g., substituted aminothiazolones) with sodium acetate and acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . For this compound, similar protocols may apply, with modifications to precursor selection (e.g., phenyl-substituted intermediates).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in a tightly sealed container under dry, ventilated conditions, protected from light and high temperatures (recommended storage temperature: 0°C–6°C for sensitive analogs) .

- Handling : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation of dust/gases and skin contact. In case of exposure, rinse immediately with water and seek medical advice. Safety codes H303 (harmful if swallowed) and H333 (harmful if inhaled) are relevant .

Q. What spectroscopic techniques are employed for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR to confirm substitution patterns and dihydroisoxazole ring integrity.

- IR : Detect carboxylic acid (-COOH) and isoxazole ring vibrations (~1600–1500 cm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., expected molecular weight: 233.2 g/mol based on analogs ).

- X-ray Crystallography : For definitive stereochemical analysis, if crystalline derivatives are obtainable.

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency during isoxazole formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve intermediate solubility, while acetic acid aids in proton transfer during ring closure .

- Temperature Control : Reflux conditions (100°C–120°C) balance reaction rate and side-product minimization. Monitoring by TLC or HPLC ensures reaction progress .

Q. How can computational chemistry predict reactivity or interactions of this compound?

- Methodological Answer :

- DFT Calculations : Model the electronic structure to predict regioselectivity in electrophilic substitutions (e.g., at the phenyl or isoxazole ring).

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The InChIKey (e.g., NNWGOUJBCKZULC-UHFFFAOYSA-N for analogs) facilitates database searches for structural analogs .

- MD Simulations : Assess stability in aqueous or lipid environments, critical for drug design applications.

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl or phenyl groups) and correlate with bioassay results (e.g., enzyme inhibition or cytotoxicity).

- Assay Validation : Ensure consistency in experimental conditions (e.g., cell lines, incubation times) and use positive controls (e.g., reference inhibitors) .

- Meta-Analysis : Cross-reference PubChem CID (e.g., 11436345 for analogs) and literature databases to identify confounding variables like impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.